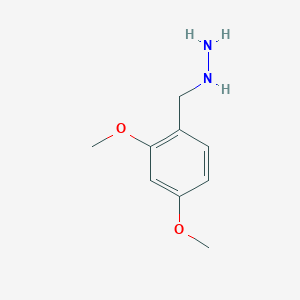

(2,4-Dimethoxybenzyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDDWKCRVBNHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354677 | |

| Record name | (2,4-dimethoxyphenyl)methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401633-35-0 | |

| Record name | (2,4-dimethoxyphenyl)methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Pathways for 2,4 Dimethoxybenzyl Hydrazine

Established Methodologies for the Preparation of (2,4-Dimethoxybenzyl)hydrazine

The preparation of this compound and its derivatives has been approached through several conventional chemical routes. A primary and straightforward method involves the direct reaction of a carbonyl compound with a hydrazine (B178648), a cornerstone of hydrazine derivative synthesis.

One common established pathway is the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with hydrazine. This method typically involves the initial formation of a hydrazone intermediate, which is subsequently reduced to the target hydrazine. Various reducing agents can be employed in this two-step, one-pot process.

Another documented approach involves the reduction of a diazenyl compound. For instance, the synthesis of a related arylhydrazine linker involves the reduction of an N-(2,4-Dimethoxybenzyl)diazenyl derivative using zinc dust in the presence of acetic acid. rsc.org This method, while effective, involves multiple steps to prepare the azo-precursor. rsc.org

A further established route begins with the chloromethylation of 1,3-dimethoxybenzene (B93181) to yield 2,4-dimethoxybenzyl chloride. evitachem.com This intermediate can then be reacted with hydrazine hydrate (B1144303) to produce this compound. This pathway provides a direct linkage of the benzyl (B1604629) group to the hydrazine moiety.

Table 1: Comparison of Established Synthetic Methods

| Method | Starting Materials | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 2,4-Dimethoxybenzaldehyde, Hydrazine | Sodium triacetoxyborohydride, Acetic acid | Anhydrous acetonitrile, Room Temperature | google.com |

| Azo Compound Reduction | N-(2,4-Dimethoxybenzyl)diazenyl derivative | Zinc (activated), Acetic acid | Heating to 100°C | rsc.org |

| Nucleophilic Substitution | 2,4-Dimethoxybenzyl chloride, Hydrazine hydrate | Phase-transfer catalyst (for chloride synthesis) | Not specified | evitachem.com |

Novel Synthetic Approaches and Methodological Improvements

Recent advancements have focused less on entirely new pathways for the direct synthesis of this compound and more on its innovative application as a strategic tool in complex syntheses, which constitutes a methodological improvement.

A significant development is the use of the 2,4-dimethoxybenzyl (DMB) group as a protecting group for hydrazine functionalities in "safety-catch" linkers for solid-phase organic synthesis. mdpi.com Berst et al. developed a 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker where the DMB group blocks the reactive hydrazine nitrogen. rsc.orgrsc.org This "latent" linker is stable under various reaction conditions, including Mitsunobu N-alkylation, but can be activated for cleavage under specific conditions. mdpi.com The activation involves the removal of the DMB group with trifluoroacetic acid (TFA), followed by oxidation of the exposed arylhydrazine. mdpi.com This strategy represents a major improvement, enhancing the scope of molecules that can be synthesized on a solid support. rsc.orgmdpi.com

The utility of this compound has also been showcased in novel multicomponent reaction sequences. For example, a tandem Ugi/debenzylation/hydrazine-mediated cyclization sequence was developed to synthesize novel 3-hydroxypyrazoles. nih.gov In this approach, the 2,4-dimethoxybenzyl group is part of the initial product from the Ugi reaction and is subsequently cleaved under acidic conditions (TFA in DCE) to facilitate the final cyclization, demonstrating a modern and efficient use of the DMB moiety in constructing complex heterocyclic scaffolds. nih.gov

Implementation of Sustainable Chemistry Principles in this compound Synthesis

While specific studies detailing the green synthesis of this compound are not prevalent, general principles of sustainable chemistry are being increasingly applied to the synthesis of hydrazines and related derivatives. These approaches offer a blueprint for more environmentally benign production methods for the title compound.

Solvent-Free and Alternative Energy Inputs:

Mechanochemistry: A solvent-free mechanochemical route using a vibratory ball mill has been successfully employed for the synthesis of phenol-hydrazones, achieving high conversion rates without the need for environmentally harmful solvents or catalysts. rsc.org

Microwave Irradiation: The synthesis of carboxylic acid hydrazides has been significantly expedited using a solvent-free, one-pot method under microwave irradiation. researchgate.net This technique dramatically reduces reaction times from hours to seconds and improves energy efficiency compared to conventional heating. researchgate.net

Ultrasonication: Ultrasound has been utilized as an efficient green method for preparing hydrazine carboxamides. nih.gov Reactions performed in a water-glycerol solvent system under ultrasonic irradiation were significantly faster and more productive than conventional methods. nih.gov

Green Solvents: The use of water as a solvent represents a key green approach. A sustainable synthesis for substituted chlorophenylhydrazines has been reported using water as the reaction medium, highlighting a move away from volatile organic solvents. rasayanjournal.co.in The combination of water and glycerol (B35011) has also been shown to be an effective and benign solvent system for ultrasound-accelerated synthesis. nih.gov

These sustainable methodologies, though not yet explicitly applied to this compound, demonstrate viable pathways to reduce the environmental impact of its synthesis. Adapting the established reductive amination or nucleophilic substitution routes to incorporate these green principles could lead to more sustainable production.

Table 2: Potential Green Chemistry Approaches for Hydrazine Synthesis

| Green Technique | Principle | Potential Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free reaction in a ball-mill | Reduces solvent waste, high conversion | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave energy to drive reactions | Drastically reduced reaction times, energy efficient, often solvent-free | researchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions | Faster reactions, higher yields, can use green solvents | nih.gov |

| Green Solvents (e.g., Water) | Replacing volatile organic solvents with water | Environmentally benign, safer, cost-effective | rasayanjournal.co.in |

Iii. Role of 2,4 Dimethoxybenzyl Group As a Protecting Group for Hydrazine Functionality

Fundamental Principles of Hydrazine (B178648) Moiety Protection Utilizing the 2,4-Dimethoxybenzyl Group

The protection of a hydrazine derivative with the 2,4-dimethoxybenzyl group is a strategic maneuver to temporarily decrease the reactivity of the hydrazine nitrogen atoms. This is particularly crucial in multi-step syntheses where other parts of the molecule must undergo reactions that would otherwise be compromised by the presence of a free hydrazine. The DMB group is typically introduced by reacting the hydrazine with 2,4-dimethoxybenzaldehyde (B23906) to form a hydrazone, which is then reduced to the corresponding N-(2,4-dimethoxybenzyl)hydrazine.

The effectiveness of the DMB group lies in its electronic properties. The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which stabilizes the benzylic carbocation that forms during acid-mediated deprotection. This inherent stability facilitates the cleavage of the carbon-nitrogen bond under specific acidic conditions, allowing for the regeneration of the free hydrazine at a desired stage of the synthesis. nih.govresearchgate.net The DMB group offers a balance between being stable enough to withstand various reaction conditions while being sufficiently labile for facile removal when needed. rsc.orgrsc.org For instance, it has been employed to block the reactive hydrazine functionality in the development of "latent" safety-catch linkers for solid-phase synthesis, where it remains stable during steps like Mitsunobu alkylation and in the presence of amines. rsc.orgrsc.org

Orthogonality and Selective Deprotection Strategies in Complex Syntheses

A key advantage of the DMB protecting group is its orthogonality with other commonly used protecting groups in peptide and organic synthesis. wikipedia.org Orthogonality refers to the ability to remove one protecting group in the presence of others by using specific and non-interfering reaction conditions. This allows for a modular and highly controlled synthetic strategy.

The removal of the 2,4-dimethoxybenzyl group from a protected hydrazine is typically achieved under acidic conditions. nih.govrsc.org The mechanism involves the protonation of one of the oxygen atoms of the methoxy groups, which enhances the electron-donating ability of the ring and facilitates the cleavage of the C-N bond. The resulting 2,4-dimethoxybenzyl carbocation is highly stabilized by the electron-donating methoxy groups at the ortho and para positions.

This carbocation is then trapped by a scavenger, such as anisole (B1667542) or triethylsilane, to prevent it from reacting with other nucleophilic sites in the molecule. researchgate.net The lability of the DMB group is dependent on the strength of the acid used. For example, trifluoroacetic acid (TFA) is commonly employed for its removal. nih.govresearchgate.netsemanticscholar.org The concentration of TFA can be modulated to achieve selective deprotection. For instance, low concentrations of TFA (e.g., 1%) can be sufficient to cleave the DMB group, while other more acid-stable groups remain intact. acs.orgnih.gov In some cases, a mixture of TFA and a scavenger in a solvent like dichloromethane (B109758) (DCM) is used to effect the deprotection. nih.govsemanticscholar.org

Table 1: Common Acidic Conditions for DMB Deprotection

| Reagent(s) | Typical Concentration | Common Scavengers | Reference |

| Trifluoroacetic Acid (TFA) | 1-95% in a suitable solvent (e.g., DCM) | Anisole, Thioanisole, Triethylsilane | nih.govresearchgate.netsemanticscholar.org |

| Methanesulfonic Acid | - | - | researchgate.net |

This table is for informational purposes and specific conditions may vary based on the substrate and other protecting groups present.

The DMB group's acid lability profile makes it compatible with several other widely used protecting groups, enabling complex, multi-step synthetic strategies. This compatibility is a cornerstone of its utility, particularly in solid-phase peptide synthesis (SPPS).

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed with piperidine. nih.gov Since the DMB group is stable to basic conditions, it is fully orthogonal to the Fmoc group. semanticscholar.orgmdpi.com This allows for the selective removal of the Fmoc group during peptide chain elongation while the DMB-protected hydrazine remains intact.

Boc (tert-butoxycarbonyl): The Boc group is also acid-labile, but generally requires stronger acidic conditions for removal than the DMB group. researchgate.netbeilstein-journals.org This difference in lability allows for the selective cleavage of the DMB group in the presence of a Boc group by using milder acidic conditions. researchgate.netbeilstein-journals.org For example, treatment with dilute TFA can remove the DMB group while leaving the Boc group untouched. ug.edu.pl

tBu (tert-butyl): Similar to the Boc group, the tBu ether and ester protecting groups are cleaved under acidic conditions, often requiring strong TFA. iris-biotech.de The DMB group can be selectively removed with milder acid, preserving the tBu protection on side chains of amino acids like aspartic acid, glutamic acid, and tyrosine. iris-biotech.de

This orthogonality allows for a precise sequence of deprotection steps. For example, in a peptide containing a DMB-protected hydrazine, an Fmoc-protected N-terminus, and tBu-protected side chains, the Fmoc group can be removed first with a base, followed by selective removal of the DMB group with mild acid, and finally, the tBu groups can be cleaved with strong acid.

Table 2: Orthogonality of DMB with Common Protecting Groups

| Protecting Group | DMB Cleavage Conditions (e.g., dilute TFA) | Protecting Group Cleavage Conditions | Orthogonal? |

| Fmoc | Stable | Base (e.g., Piperidine) | Yes |

| Boc | Cleaved | Stronger Acid (e.g., concentrated TFA) | Partially (selective cleavage possible) |

| tBu | Stable | Strong Acid (e.g., concentrated TFA) | Yes |

This table provides a general overview; specific reaction conditions can influence orthogonality.

Applications in Solid-Phase Synthesis Techniques

The properties of the (2,4-Dimethoxybenzyl)hydrazine protecting group make it particularly well-suited for solid-phase synthesis (SPS), a technique that has revolutionized the assembly of peptides and other complex molecules.

In SPPS, a peptide chain is assembled sequentially while anchored to a solid support (resin). The use of a DMB-protected hydrazine allows for the incorporation of a hydrazine moiety into a peptide sequence. This is often achieved by using a 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker, which attaches the growing peptide to the resin. rsc.orgrsc.org The DMB group protects the hydrazine functionality of the linker throughout the iterative cycles of amino acid coupling and N-terminal deprotection (typically using Fmoc chemistry). rsc.orgrsc.orgsemanticscholar.org This protection is crucial to prevent the nucleophilic hydrazine from interfering with the activated carboxyl groups of the incoming amino acids during the coupling steps. The DMB group's stability to the basic conditions used for Fmoc removal is a key advantage in this context. semanticscholar.orgmdpi.com

The orthogonality of the DMB group enables a variety of on-resin chemical transformations. After the desired peptide sequence has been assembled, the DMB group can be selectively cleaved from the hydrazine linker while the peptide remains attached to the solid support and side-chain protecting groups (like tBu) are still in place. nih.govsemanticscholar.org This exposes the free hydrazine functionality, which can then undergo further reactions.

For example, the newly deprotected resin-bound acyl arylhydrazine can be subjected to oxidation, often in the presence of a nucleophile like methanol (B129727) and a catalyst such as copper(II) acetate (B1210297). nih.govsemanticscholar.org This can lead to the formation of a methyl ester, effectively cleaving the peptide from the resin in a controlled manner. nih.govsemanticscholar.org This "safety-catch" strategy ensures that only the intended, full-length peptide is released from the solid support. Other on-resin modifications of the deprotected hydrazine are also possible, allowing for the synthesis of diverse peptide derivatives, such as esters and thioesters, which are valuable for applications like Native Chemical Ligation (NCL). nih.govsemanticscholar.org

Iv. Application of 2,4 Dimethoxybenzyl Hydrazine in Safety Catch Linker Chemistry

Design and Development of 2,4-Dimethoxybenzyl Arylhydrazine (DMBAH) Linkers

The development of the 2,4-Dimethoxybenzyl Arylhydrazine (DMBAH) linker was driven by the need for a new class of "latent" safety-catch linker compatible with a broader range of synthetic transformations. A primary challenge in solid-phase synthesis was the incompatibility of existing arylhydrazine safety-catch linkers with certain reaction conditions, such as Mitsunobu N-alkylation, which would lead to undesired alkylation of the linker itself.

To overcome this limitation, researchers incorporated the acid-labile 2,4-dimethoxybenzyl (DMB) group as a protecting group for the more reactive nitrogen atom of the hydrazine (B178648) functionality. The choice of the DMB group was pivotal as its removal could be achieved under acidic conditions that are orthogonal to many synthetic steps, including those required for the synthesis of complex molecules like ketopiperazines. This design renders the linker inert to nucleophiles and specific reaction conditions like Mitsunobu alkylation and hydrazinolysis during the synthetic sequence.

The synthesis of the DMBAH linker begins with the condensation of 4-aminobenzoic acid and 2,4-dimethoxybenzaldehyde (B23906), followed by reduction of the resulting imine to form 4-(2,4-dimethoxybenzylamino)benzoic acid. This core structure is then coupled to a solid support, and the molecule of interest is subsequently attached. The "safety-catch" nature of the linker lies in the fact that the DMB-protected hydrazine is unreactive until the DMB group is selectively removed, thus "activating" the linker for cleavage.

Mechanistic Aspects of Safety-Catch Linker Activation and Subsequent Cleavage

The cleavage of the DMBAH linker is a two-step process involving an initial activation step followed by a cleavage reaction. This sequential process ensures that the synthesized molecule remains attached to the solid support throughout the synthesis and is only released upon deliberate activation and cleavage.

After the completion of the solid-phase synthesis, the first step in the cleavage process is the removal of the DMB protecting group. This is typically achieved by treating the resin-bound substrate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758). This deprotection step exposes the arylhydrazine functionality, rendering the linker active.

The activation of the now-deprotected acyl arylhydrazine is achieved through oxidation. Copper(II) acetate (B1210297) has been demonstrated to be an effective oxidant for this purpose. The oxidation of the acyl arylhydrazine leads to the formation of a highly reactive acyl diazene (B1210634) intermediate. While the detailed mechanism of this copper(II)-mediated oxidation can be complex, it is understood to involve a two-electron transfer process. The presence of the acetate counterion can play a crucial role in the reaction mechanism. This oxidative step is critical as it transforms the stable linker into a labile form susceptible to nucleophilic attack.

Once the reactive acyl diazene intermediate is formed on the solid support, it is readily cleaved by a suitable nucleophile. The nature of the product released from the solid support is determined by the choice of the nucleophile used in this step. This versatility is a key advantage of the DMBAH linker system.

For instance, if an external nucleophile such as methanol (B129727) is present during the oxidation, the corresponding methyl ester of the synthesized molecule is obtained. Alternatively, the cleavage can be achieved through an intramolecular nucleophilic attack, a process known as cyclitive cleavage.

Utility in the Synthesis of Diverse Chemical Scaffolds

The DMBAH linker has proven to be a valuable tool for the solid-phase synthesis of a variety of complex organic molecules. Its stability and controlled cleavage mechanism allow for the construction of diverse chemical libraries.

A significant application of the DMBAH linker is in the solid-phase synthesis of mono-ketopiperazines (MKPs), which are important scaffolds in medicinal chemistry. In this approach, a linear precursor of the ketopiperazine is assembled on the DMBAH linker-functionalized solid support.

Following the deprotection of the DMB group and oxidative activation with copper(II) acetate, the cleavage is effected by an intramolecular attack of a terminal amino group on the activated acyl diazene. This cyclitive cleavage releases the desired ketopiperazine directly into solution, while any uncyclized or incomplete sequences remain attached to the resin. This ensures the high purity of the cleaved product. The rate of this cyclitive cleavage is generally rapid, with complete cleavage often observed in under 40 minutes for various substrates.

Table 1: Cyclitive Cleavage Profile for the Formation of Various Mono-Ketopiperazines (MKPs)

| Resin Precursor | Target MKP | Time for Complete Cleavage (minutes) |

| Resin 17 | MKP 24a | < 40 |

| Resin 18 | MKP 24b | < 40 |

| Resin 21 | MKP 24e | < 40 |

| Resin 22 | MKP 24f | < 40 |

| Resin 23 | MKP 24g | < 40 |

Data sourced from cleavage profiles under identical experimental conditions using Copper(II) acetate as the oxidant.

The arylhydrazine linker strategy, of which DMBAH is a prime example, is also utilized in the synthesis of peptide esters and thioesters. These functional groups are crucial for native chemical ligation, a powerful technique for the synthesis of large peptides and proteins.

After the solid-phase synthesis of a peptide on the DMBAH linker, the DMB group is removed, and the linker is activated through oxidation. In the presence of an alcohol or a thiol as the nucleophile, the corresponding peptide ester or thioester is cleaved from the solid support. This method provides a convenient way to access these important synthetic intermediates, which can be challenging to prepare using other solid-phase methodologies due to the lability of the thioester bond under certain conditions.

Strategic Applications in Native Chemical Ligation (NCL)

The use of a (2,4-Dimethoxybenzyl) group to protect a hydrazine-based safety-catch linker represents a significant strategy in the chemical synthesis of proteins, particularly in facilitating Native Chemical Ligation (NCL). This approach allows for the robust, Fmoc-based solid-phase peptide synthesis (SPPS) of peptide segments that can be converted into C-terminal thioesters, which are essential reactive partners in NCL. The 2,4-dimethoxybenzyl (DMB) group serves as a temporary protecting element for the aryl hydrazine linker, rendering it stable to the basic conditions required for Fmoc group removal during peptide chain elongation.

The strategic advantage of this linker lies in its two-step activation process. The linker remains inert throughout the demanding steps of peptide synthesis. Once the desired peptide sequence is assembled, the "safety-catch" is released. This involves an initial deprotection step, typically with an acid such as trifluoroacetic acid (TFA), to remove the DMB group and unmask the reactive acyl arylhydrazine. nih.govosti.gov The subsequent activation is achieved through mild oxidation, which converts the acyl hydrazine into a highly reactive acyl diazene intermediate. This intermediate can then be efficiently captured by a thiol-containing nucleophile to generate the required peptide thioester in situ, priming the peptide segment for NCL. nih.gov

A notable application of this strategy is the total chemical synthesis of the Src homology 3 (SH3) domain of the chicken alpha-spectrin protein (c-Src SH3). nih.gov SH3 domains are common protein modules, typically around 60 amino acids in length, that mediate protein-protein interactions. The synthesis of a fully functional c-Src SH3 domain demonstrates the utility of the DMB-protected hydrazine linker in producing the necessary peptide fragments for NCL-mediated protein assembly.

In this synthesis, the protein was divided into two peptide fragments. The N-terminal fragment was synthesized as a C-terminal thioester using the aryl hydrazine safety-catch linker methodology. The C-terminal fragment was synthesized with an N-terminal cysteine residue, the key nucleophile for the NCL reaction.

The key steps in the synthesis were as follows:

Peptide Thioester Synthesis : An N-terminal 36-residue fragment of the c-Src SH3 domain, [Gly37]-c-Src SH3(1-36)-thioester, was synthesized on the aryl hydrazine resin. After completion of the peptide assembly using Fmoc-SPPS, the resin-bound peptide was activated by oxidation. The resulting acyl diazene intermediate was then cleaved from the resin by reacting with an amino acid thioester (H-Gly-SEt), yielding the desired fully protected peptide thioester. nih.gov

N-Cysteinyl Peptide Synthesis : A C-terminal 29-residue fragment, c-Src SH3(38-66), was synthesized with a native cysteine at its N-terminus using standard Fmoc-SPPS on a conventional resin.

Native Chemical Ligation : The two unprotected peptide fragments were then joined together in a chemoselective ligation reaction. The N-terminal cysteine of the C-terminal fragment attacked the C-terminal thioester of the N-terminal fragment, leading to the formation of a native peptide bond at the ligation site (Cys38-Gly37). This reaction proceeded smoothly under standard NCL conditions (e.g., neutral pH in an aqueous buffer containing a thiol catalyst) to yield the full-length 66-residue polypeptide chain of the c-Src SH3 domain. nih.gov

The successful synthesis and subsequent characterization confirmed that the final product was a correctly folded and functionally active protein. This example highlights the strategic importance of the (2,4-Dimethoxybenzyl)hydrazine linker in enabling the synthesis of complex protein targets by providing a reliable method for the preparation of peptide thioesters compatible with Fmoc chemistry.

Interactive Data Table: Synthesis of c-Src SH3 Domain via NCL

| Parameter | N-Terminal Fragment | C-Terminal Fragment | Ligated Product |

| Peptide Sequence | [Gly37]-c-Src SH3(1-36)-thioester | [Cys38]-c-Src SH3(38-66) | c-Src SH3 Domain (1-66) |

| Length (Residues) | 36 | 29 | 66 |

| Synthesis Method | Fmoc-SPPS on Aryl Hydrazine Resin | Standard Fmoc-SPPS | Native Chemical Ligation |

| Key Functional Group | C-terminal Thioester | N-terminal Cysteine | Native Peptide Bond |

| Ligation Site | Between Gly37 and Cys38 | Between Gly37 and Cys38 | Gly37-Cys38 |

| Reported Yield | ~65% (thioester cleavage) nih.gov | N/A | High nih.gov |

| Final Product Mass | N/A | N/A | Confirmed by MS nih.gov |

V. Reactivity and Mechanistic Investigations Involving 2,4 Dimethoxybenzyl Hydrazine

Formation and Subsequent Reactions of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are typically formed through the reaction of a hydrazine (B178648) with an aldehyde or a ketone. wikipedia.orgsoeagra.com

(2,4-Dimethoxybenzyl)hydrazine readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding (2,4-Dimethoxybenzyl)hydrazones. researchgate.net This reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule. soeagra.comyoutube.comresearchgate.net The reaction is versatile and can be performed with various aromatic and aliphatic carbonyl compounds. researchgate.net

These condensation reactions are a fundamental transformation in organic chemistry, providing a straightforward route to stable, crystalline hydrazone derivatives. youtube.comnih.gov

Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Reactant | Product | Reaction Type |

|---|---|---|---|

| Benzaldehyde | This compound | Benzaldehyde (2,4-dimethoxybenzyl)hydrazone | Condensation |

| Acetophenone | This compound | Acetophenone (2,4-dimethoxybenzyl)hydrazone | Condensation |

| Cyclohexanone | This compound | Cyclohexanone (2,4-dimethoxybenzyl)hydrazone | Condensation |

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism involving nucleophilic addition and subsequent dehydration. soeagra.comlibretexts.orglibretexts.org

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. soeagra.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. soeagra.com

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final hydrazone product with a stable carbon-nitrogen double bond (C=N). soeagra.comlibretexts.org This elimination step is the rate-determining step and is also acid-catalyzed.

Cyclization Reactions for the Construction of Heterocyclic Systems

The reactivity of this compound extends to its use as a key building block in the synthesis of various heterocyclic compounds, most notably pyrazoles.

The most common and classical method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov this compound serves as the hydrazine component in this reaction, directly incorporating the 2,4-dimethoxybenzyl (Dmb) group onto a nitrogen atom of the resulting pyrazole ring. researchgate.net This method provides a direct route to N-protected pyrazoles, which are versatile intermediates for further synthetic transformations. researchgate.net Other substrates, such as α,β-unsaturated ketones and acetylenic ketones, can also react with hydrazines to yield pyrazoles or their pyrazoline precursors. nih.govmdpi.com

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like this compound, the formation of two different regioisomeric pyrazoles is possible. nih.govnih.gov The control of regioselectivity is a critical aspect of pyrazole synthesis. The outcome is governed by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the two different nitrogen atoms of the hydrazine. nih.gov

The use of this compound has been shown to provide unambiguous, selective introduction of the Dmb group onto a specific endocyclic nitrogen of the pyrazole. researchgate.net This high degree of regiocontrol is crucial for the synthesis of complex, specifically substituted pyrazole derivatives, avoiding the formation of isomeric mixtures that would require difficult separation. researchgate.net The electronic and steric properties of the 2,4-dimethoxybenzyl group, as well as the reaction conditions, play a significant role in directing the cyclization to favor one regioisomer over the other. nih.govorgsyn.org

The 2,4-dimethoxybenzyl (Dmb) group serves as an effective and versatile protecting group for the pyrazole endocyclic nitrogen atom. researchgate.net By using this compound directly in the pyrazole synthesis, the Dmb group is incorporated in a single step, offering an efficient synthetic strategy. researchgate.net

This protection is considered "unambiguous" because it allows for the selective and complete installation of the Dmb group at a specific nitrogen position. researchgate.net Once installed, the Dmb group is stable to various reaction conditions, including oxidizing and reducing agents, bases, and nucleophiles, allowing for chemical modifications at other positions of the pyrazole ring or its substituents. researchgate.netrsc.org

The Dmb group is functionally similar to the more common p-methoxybenzyl (PMB) protecting group. univie.ac.at However, the presence of the additional ortho-methoxy group in the Dmb moiety facilitates its cleavage under milder acidic conditions. researchgate.net Deprotection is typically achieved with trifluoroacetic acid (TFA), often at room temperature, which is advantageous for sensitive substrates. rsc.orgunivie.ac.atclockss.org

Table 2: Properties of the 2,4-Dimethoxybenzyl (Dmb) Group in Pyrazole Synthesis

| Property | Description | Advantage |

|---|---|---|

| Introduction | Incorporated directly by using this compound in cyclization. researchgate.net | High atom economy; simplifies synthetic route. |

| Stability | Stable to a range of reagents (oxidants, reductants, bases, nucleophiles). rsc.org | Allows for diverse chemical modifications on the protected pyrazole. researchgate.net |

| Cleavage | Removed under milder acidic conditions (e.g., TFA) compared to the PMB group. researchgate.netrsc.org | Enhances compatibility with sensitive functional groups on the molecule. |

| Regiocontrol | Enables unambiguous and selective protection of one pyrazole nitrogen. researchgate.net | Prevents formation of regioisomers, simplifying purification and characterization. |

Formation of Triazole Ring Systems

This compound serves as a valuable precursor in the synthesis of substituted triazole ring systems. Hydrazine derivatives are a fundamental source of nitrogen atoms for constructing the 1,2,3-triazole core. One established pathway involves the reaction of a substituted hydrazine with a suitable electrophilic partner, which upon cyclization, yields the heterocyclic ring.

A significant mechanistic route for the formation of 1,2,3-triazoles is the Boulton–Katritzky rearrangement. This process typically begins with the condensation of a hydrazine, such as this compound, with a carbonyl compound integrated into another heterocyclic system (e.g., an isoxazolone or oxadiazole derivative) to form a hydrazone intermediate. Under the influence of a base, the hydrazone is deprotonated, initiating an intramolecular cyclization. This step involves the nucleophilic attack of the deprotonated nitrogen onto a part of the existing ring, leading to the formation of the new N-N bond required for the triazole system. Subsequent ring-opening of the initial heterocycle and protonation yields the stable, substituted 1,2,3-triazole product. The (2,4-Dimethoxybenzyl) group would be positioned at the N-2 position of the resulting triazole ring, influencing its solubility and subsequent reactivity.

The general mechanism can be summarized as follows:

Hydrazone Formation : this compound reacts with a suitable carbonyl precursor.

Anion Generation : A base abstracts a proton from the hydrazone.

Intramolecular Cyclization : The resulting anion attacks an electrophilic site in the precursor molecule, leading to ring closure and formation of an intermediate.

Rearrangement and Protonation : The intermediate undergoes ring-opening and subsequent acidification to yield the final 1,2,3-triazole. beilstein-journals.org

Different synthetic strategies can be employed, often tailored to the specific substrates, but the core principle relies on the hydrazine derivative providing two adjacent nitrogen atoms to the final triazole ring structure.

Other Significant Chemical Transformations Catalyzed or Mediated by this compound Derivatives

Beyond its role in forming heterocyclic rings, this compound and its derivatives primarily serve as versatile intermediates that mediate significant chemical transformations, most notably through the formation of (2,4-Dimethoxybenzyl)hydrazones. The condensation reaction between this compound and an aldehyde or ketone is a straightforward and high-yielding transformation that converts the carbonyl group into a stable hydrazone derivative. nih.govmdpi.com

These hydrazones are not merely protected forms of carbonyls but are reactive intermediates in their own right, mediating access to a variety of important synthetic reactions:

Wolff-Kishner Reduction : (2,4-Dimethoxybenzyl)hydrazones can be subjected to strongly basic conditions (e.g., potassium tert-butoxide in DMSO) to reduce the original carbonyl group to a methylene (CH₂) group. The DMB group would be cleaved during this process. This transformation is fundamental in synthetic organic chemistry for the deoxygenation of aldehydes and ketones.

Shapiro and Bamford-Stevens Reactions : N-sulfonylhydrazones, which can be prepared from the corresponding hydrazone, are key intermediates in reactions that convert carbonyl compounds into alkenes. In the Shapiro reaction, treatment of an N-tosylhydrazone with a strong base (like an organolithium reagent) generates a vinyllithium species, which can be quenched with an electrophile. The related Bamford-Stevens reaction involves the base-catalyzed decomposition of N-tosylhydrazones to form diazo compounds, which can then eliminate nitrogen to yield carbenes or alkenes. mdpi.com The (2,4-Dimethoxybenzyl)hydrazone can be envisioned as a precursor to these reactive intermediates.

| Transformation | Intermediate | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Carbonyl to Methylene Reduction | (2,4-Dimethoxybenzyl)hydrazone | Strong base (e.g., KOH, KOtBu), high temperature | Alkane (CH₂) |

| Carbonyl to Alkene Conversion | N-Tosylhydrazone derivative | Strong base (e.g., alkyllithium, NaH) | Alkene (C=C) |

Vi. Advanced Methodological Applications of 2,4 Dimethoxybenzyl Hydrazine

Contributions to Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is a critical aspect of probe and drug discovery. The (2,4-Dimethoxybenzyl)hydrazine scaffold has contributed significantly to this field, primarily through its use in creating specialized linkers for solid-phase synthesis.

One prominent example is the development of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker. rsc.orgresearchgate.net This linker is classified as a "latent" safety-catch linker, meaning it remains stable throughout various reaction conditions but can be "activated" for cleavage at a desired stage. rsc.org The DMB group serves as a protecting group for the reactive hydrazine (B178648) functionality, rendering the linker stable to conditions like Mitsunobu alkylation and exposure to amines and hydrazine. rsc.orgresearchgate.net This stability allows for the sequential addition of diverse chemical entities to a solid support.

The activation and cleavage process for the DMBAH linker is a two-step procedure:

Activation: The DMB protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which exposes the arylhydrazine. researchgate.netnih.gov

Cleavage: The resulting acyl arylhydrazine is then oxidized, often using copper(II) acetate (B1210297). This step, in the presence of a nucleophile like methanol (B129727), cleaves the synthesized molecule from the solid support. researchgate.netnih.gov

This strategy has been successfully employed in the synthesis of ketopiperazine libraries, where up to four points of diversity can be introduced using a cyclitive cleavage approach. rsc.org The robustness and flexibility of the DMBAH linker make it a valuable tool for generating diverse molecular scaffolds in DOS.

Strategic Incorporation in the Total Synthesis of Complex Molecules and Analogs

The unique reactivity and protective capabilities of the 2,4-dimethoxybenzyl group have been leveraged in the total synthesis of complex molecules. The DMB group can be used to mask a reactive hydrazine or amide group, allowing other parts of the molecule to be modified without interference. rsc.org Its selective removal under mild acidic conditions, without affecting other acid-labile groups, provides a strategic advantage in multi-step syntheses. chem-station.comwustl.edu

In peptide synthesis, for instance, the DMB group has been used as a protecting group for the amide side chains of glutamine and asparagine. wustl.edu This protection prevents undesirable side reactions, such as the formation of pyroglutamyl peptides from glutamine residues, during the synthetic process. wustl.edu The DMB group is stable during peptide chain elongation and can be cleanly removed during the final deprotection step with strong acids like trifluoroacetic acid or hydrogen fluoride. wustl.edu

Furthermore, arylhydrazine linkers derived from this compound have been utilized for the solid-phase synthesis of esters and thioesters. researchgate.net These functional groups are crucial intermediates for native chemical ligation (NCL), a powerful technique for constructing large peptides and proteins from smaller, unprotected peptide fragments. researchgate.net

Development of Novel Synthetic Reagents and Chemical Auxiliaries

The this compound framework is central to the design of advanced synthetic reagents and chemical auxiliaries, most notably "safety-catch" linkers for solid-phase synthesis. nih.govnih.gov A safety-catch linker is one that is stable to the reaction conditions used for synthesis but can be chemically modified in a separate step to become labile for cleavage. nih.gov

The 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker exemplifies this concept. rsc.orgresearchgate.net Its key features are summarized in the table below.

| Feature | Description | Conditions | Citation |

| Stability | The DMB group protects the hydrazine nitrogen, making the linker inert to various synthetic conditions. | Mitsunobu alkylation, amines, hydrazine. | rsc.orgresearchgate.net |

| Activation | The DMB group is removed to unmask the reactive hydrazine. | Trifluoroacetic acid (TFA) in dichloromethane (DCM). | researchgate.netnih.gov |

| Cleavage | The exposed acyl arylhydrazine is oxidized, leading to the release of the product from the solid support. | Copper(II) acetate with a nucleophile (e.g., methanol). | researchgate.netnih.gov |

| Application | Enables the synthesis of diverse small molecules and peptide derivatives on a solid support. | Synthesis of ketopiperazines, esters, and thioesters for NCL. | rsc.orgresearchgate.net |

The 2,4-dimethoxybenzyl (DMB) group itself is recognized as a valuable acid-labile protecting group in organic synthesis. bachem.com It is more easily cleaved than the related p-methoxybenzyl (PMB) group, allowing for selective deprotection under milder acidic conditions. chem-station.com This property makes it an effective chemical auxiliary for protecting alcohols, phenols, and the amide backbone in peptides to prevent aggregation during synthesis. rsc.orgbachem.com

Application in Enhancing Solubility of Peptides and Macromolecules via Hydrophilic Tags

A significant challenge in the chemical synthesis of large peptides and proteins is the poor solubility of synthetic intermediates. nih.govjst.go.jp The dialkoxybenzyl moiety, a core feature of this compound, has been incorporated into a novel strategy to overcome this issue. This method involves the chemoselective attachment of a hydrophilic tag to a peptide hydrazide. nih.govjst.go.jp

The process works as follows:

A poorly soluble peptide is synthesized as a C-terminal hydrazide.

A hydrophilic tag containing a dialkoxybenzaldehyde group is reacted with the peptide hydrazide via reductive N-alkylation. jst.go.jp This reaction is highly efficient and requires no protecting groups. nih.govjst.go.jp

The newly attached hydrophilic tag significantly enhances the solubility of the peptide, which facilitates its purification by High-Performance Liquid Chromatography (HPLC) and its handling in subsequent reactions like native chemical ligation. nih.govjst.go.jp

Once the synthetic steps are complete, the tag can be cleanly removed by treatment with trifluoroacetic acid, regenerating the peptide hydrazide. nih.govjst.go.jp This hydrazide can then be converted into a thioester for further ligation steps. nih.gov

This "late-stage" solubilization strategy is particularly advantageous because the tag is introduced after the initial synthesis of the peptide segment, allowing for flexibility and facile control. jst.go.jp The successful application of this method in the synthesis of a Lys63-linked ubiquitin dimer derivative highlights its potential to make previously inaccessible proteins available for study through chemical synthesis. nih.govjst.go.jp

Viii. Future Research Directions and Emerging Areas

Integration with Automated and Continuous Flow Chemistry Platforms

The demand for high-throughput synthesis and screening of compound libraries has spurred the development of automated and continuous flow chemistry platforms. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater efficiency. bohrium.comnih.gov The integration of (2,4-Dimethoxybenzyl)hydrazine into these systems presents a promising avenue for future research.

Automated microreactor systems have been successfully employed for the synthesis of combinatorial libraries of pyrazoles from the reaction of 1,3-dicarbonyl compounds with various hydrazines. nih.gov This demonstrates the feasibility of incorporating hydrazine (B178648) derivatives into automated workflows. Future studies could focus on utilizing this compound in such systems to generate large libraries of DMB-protected hydrazones or pyrazole (B372694) derivatives. The DMB group can serve as a temporary protecting group, allowing for subsequent modifications, or as a handle for purification before its cleavage to yield the final products.

Continuous flow synthesis is particularly well-suited for the preparation of heterocyclic compounds, offering benefits such as rapid optimization and scalability. mdpi.comresearchgate.net The Fischer indole synthesis, for example, which involves the reaction of an arylhydrazine with a ketone or aldehyde, has been adapted to continuous flow conditions. mdpi.com Future work could explore the use of this compound in the flow synthesis of various heterocycles. The DMB-protected hydrazine could be reacted with a variety of carbonyl compounds in a flow reactor, followed by an in-line deprotection and/or cyclization step to generate a diverse range of heterocyclic products.

Table 1: Potential Applications of this compound in Automated and Flow Chemistry

| Platform | Application | Potential Advantages |

| Automated Microreactors | Synthesis of combinatorial libraries of DMB-protected hydrazones and pyrazoles. | High-throughput synthesis, rapid screening of reaction conditions, miniaturization. |

| Continuous Flow Systems | Multi-step synthesis of diverse heterocyclic compounds. | Enhanced reaction control, improved safety for handling reactive intermediates, scalability. |

Exploration of Novel Catalytic Systems and Promoters

While the formation of hydrazones from hydrazines and carbonyl compounds can often proceed without catalysis, the development of novel catalytic systems and promoters could enhance reaction rates, improve yields, and broaden the substrate scope, particularly for less reactive partners.

Future research could investigate the use of various catalysts for reactions involving this compound. For instance, acid catalysts such as acetic acid have been shown to be effective in promoting the synthesis of alkynyl hydrazones. organic-chemistry.org The exploration of other Lewis or Brønsted acids could lead to more efficient methods for the formation of (2,4-Dimethoxybenzyl)hydrazones. Furthermore, metal catalysts, such as copper, have been utilized for alkynyl carbene transfer reactions from hydrazones. organic-chemistry.org Investigating the compatibility of this compound with such catalytic systems could open up new synthetic transformations.

The development of promoters for hydrazone formation is another area of interest. For example, base-promoted tandem condensation and N-alkylation reactions have been developed for the one-pot synthesis of trisubstituted hydrazones. organic-chemistry.org Similar strategies could be adapted for this compound to achieve more complex molecular architectures in a single step. Additionally, understanding the catalytic decomposition pathways of hydrazine derivatives can inform the design of catalysts that favor desired reaction outcomes while minimizing side reactions. scielo.br The development of dual-functional catalysts, as demonstrated for hydrazine oxidation, could also inspire new catalytic approaches for reactions involving this compound. rsc.org

Potential in Bioorthogonal Chemical Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules in their native environments. The reaction between hydrazines and carbonyl groups to form hydrazones is a well-established bioorthogonal ligation. nih.govnih.gov this compound is a promising candidate for the development of novel bioorthogonal probes and reagents.

A key area of future research is the design of "turn-on" fluorescent probes for the detection of carbonyl compounds in live cells. nih.govresearchgate.net this compound could be incorporated into a non-fluorescent molecule that, upon reaction with a target carbonyl-containing biomolecule (e.g., a carbonylated protein resulting from oxidative stress), forms a fluorescent hydrazone. The DMB group could be further functionalized to modulate the probe's solubility and cellular localization.

Furthermore, the concept of bioorthogonal cleavage reactions, where a bond is selectively broken under physiological conditions, is gaining traction. nih.govnih.govchemrxiv.org The acid-labile nature of the 2,4-dimethoxybenzyl group could be exploited in this context. A (2,4-Dimethoxybenzyl)hydrazone-linked cargo molecule could be designed to be stable under general physiological conditions but release its payload upon encountering a specific acidic microenvironment within a cell, such as in the endosomes or lysosomes. This would represent a novel "click-to-release" strategy triggered by a change in pH.

Table 2: Potential Bioorthogonal Applications of this compound

| Application | Strategy | Potential Outcome |

| Bioorthogonal Labeling | Reaction with endogenous or introduced carbonyl groups on biomolecules. | Visualization and tracking of biomolecules in living cells. |

| Fluorescent Probes | Design of "turn-on" probes that fluoresce upon hydrazone formation. | Detection of oxidative stress markers like carbonylated proteins. |

| Bioorthogonal Cleavage | pH-triggered cleavage of the DMB group from a hydrazone-linked cargo. | Targeted release of drugs or imaging agents in specific cellular compartments. |

Development of Next-Generation Protecting Group Strategies

The 2,4-dimethoxybenzyl (DMB) group is a well-established protecting group for various functionalities, including amines, sulfamates, and the amide side chains of glutamine and asparagine in peptide synthesis. wustl.edunih.gov Its cleavage is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), or by oxidation. researchgate.netchem-station.com Future research is poised to build upon this foundation to develop more sophisticated protecting group strategies involving this compound.

One promising direction is the further development of "safety-catch" linkers for solid-phase synthesis. A (2,4-dimethoxybenzyl) arylhydrazine (DMBAH) linker has been reported as a "latent" safety-catch linker. researchgate.net In this system, the DMB group protects the hydrazine nitrogen, rendering the linker stable to various reaction conditions. Removal of the DMB group with acid "activates" the linker, allowing for subsequent cleavage of the synthesized molecule from the solid support under oxidative conditions. researchgate.net Future work could focus on refining the cleavage conditions to enhance orthogonality with other protecting groups and expand the scope of molecules that can be synthesized using this strategy.

Another emerging area is the development of protecting groups that can be removed under increasingly mild and specific conditions. While the DMB group is cleaved by acid, there is a continuous search for protecting groups that can be removed by alternative triggers, such as specific enzymes or light. Modifying the this compound structure could lead to new protecting groups with tailored cleavage properties. For example, incorporating photosensitive moieties into the benzyl (B1604629) ring could allow for photolytic deprotection, offering spatial and temporal control over the unmasking of the hydrazine functionality.

The development of orthogonal protecting group strategies is crucial for the synthesis of complex molecules. sigmaaldrich.com this compound, with its specific cleavage requirements, can be a valuable component in a multi-protecting group scheme. Future research will likely focus on systematically evaluating the compatibility of the DMB-protected hydrazine with a wider range of other protecting groups, thereby expanding its utility in complex multi-step syntheses.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (2,4-Dimethoxybenzyl)hydrazine to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under controlled conditions. Key steps include:

- Use of catalysts like tetrabutylammonium bromide (TBAB) to accelerate hydrazone formation .

- Optimization of temperature (reflux in ethanol) and pH to minimize side reactions .

- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

- Critical Parameters : Monitor reaction progress via TLC; purity can be confirmed using melting point analysis and -NMR spectroscopy.

Q. How can structural analogs of this compound be designed to study substituent effects?

- Methodological Answer : Analog design focuses on varying substituents on the benzylidene or hydrazine moieties. For example:

- Replace methoxy groups with ethoxy, chloro, or hydroxy groups to alter electronic and steric properties .

- Use substituted benzaldehydes (e.g., 3-chloro or 4-hydroxy derivatives) in condensation reactions .

- Comparative Analysis :

| Substituent Position | Reactivity Trend | Biological Activity |

|---|---|---|

| 2,4-Dimethoxy | High electron density | Moderate antimicrobial activity |

| 3-Chloro | Electron-withdrawing | Enhanced enzyme inhibition |

| 4-Hydroxy | Hydrogen-bonding capability | Improved solubility in polar solvents |

| Data adapted from structural analogs in . |

Advanced Research Questions

Q. What methodologies are effective in analyzing interactions of this compound with biological macromolecules?

- Methodological Answer :

- Enzyme Binding Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinity with target enzymes like cytochrome P450 .

- Covalent Modification Analysis : Perform mass spectrometry to identify adducts formed between the hydrazine group and cysteine residues in proteins .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding poses and interaction energies .

Q. How do solvent polarity and reaction temperature influence regioselectivity in condensation reactions of hydrazine derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring imine formation, while nonpolar solvents (e.g., toluene) may promote side reactions like dimerization .

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity for the thermodynamically favored product .

- Case Study : In ethanol at 60°C, this compound forms a single hydrazone isomer, whereas in DMF at 100°C, competing pathways yield mixed products .

Q. What strategies mitigate side reactions during synthesis of hydrazine derivatives with sensitive functional groups?

- Methodological Answer :

- Protecting Groups : Use 2,4-dimethoxybenzyl (DMB) to shield the hydrazine moiety during peptide synthesis. Cleavage is achieved via TFA-DCM followed by Cu(II)-mediated oxidation .

- Stepwise Purification : Employ flash chromatography after each synthetic step to remove byproducts (e.g., unreacted aldehydes or oligomers) .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of hydrazine to diazenes .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.